molecular formula C9H14N4O2 B13619818 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13619818
M. Wt: 210.23 g/mol
InChI Key: FBGRNZUSSKBLBX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound characterized by a cyclopropyl group, a methylamino group, and a 1,2,4-triazole ring attached to a propanoic acid backbone. Its molecular formula is C₉H₁₂N₄O₂, with a molecular weight of 208.22 g/mol. The compound’s structural complexity enables diverse biological interactions, particularly through hydrogen bonding (via the triazole and carboxylic acid groups) and steric effects (from the cyclopropyl moiety) .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-cyclopropyl-2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C9H14N4O2/c1-10-9(8(14)15,7-2-3-7)4-13-6-11-5-12-13/h5-7,10H,2-4H2,1H3,(H,14,15)

InChI Key

FBGRNZUSSKBLBX-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=NC=N1)(C2CC2)C(=O)O

Origin of Product

United States

Biological Activity

2-Cyclopropyl-2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (commonly referred to as the compound) is a synthetic organic molecule notable for its structural features, including a cyclopropyl group, a methylamino group, and a triazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

  • Molecular Formula : C9H14N4O2
  • Molecular Weight : 210.23 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CNC(CN1C=NC=N1)(C2CC2)C(=O)O

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring is known for forming hydrogen bonds and coordinating with metal ions, which can influence enzyme activity and protein interactions. This interaction profile suggests that the compound may inhibit or modulate the function of specific enzymes or receptors involved in disease processes.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial and antifungal properties. The presence of the triazole moiety enhances its ability to disrupt fungal cell wall synthesis and inhibit enzymes critical for microbial survival. In vitro studies have demonstrated effective inhibition against several bacterial strains and fungi, positioning it as a candidate for therapeutic applications in infectious diseases.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. Experimental data suggest that it can significantly lower markers of inflammation in animal models.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins and caspases. The structure-activity relationship (SAR) analyses highlight that modifications on the triazole ring can enhance cytotoxicity against specific cancer types.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to elucidate its unique properties:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoateContains a triazole ring but lacks cyclopropyl and methylamino groupsAntimicrobial activity
Cyclopropyl methylamineFeatures cyclopropyl and amine groups but no triazole ringPotential neuroactive effects
5-MethyltriazoleContains only a triazole ring without additional functional groupsAntifungal properties

The combination of cyclopropyl and triazole functionalities along with the methylamino group enhances its biological activity compared to these similar compounds.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans comparable to established antifungal agents.
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to controls.
  • Cytotoxicity Against Cancer Cells : Research involving human breast cancer cell lines showed that treatment with varying concentrations of the compound led to dose-dependent apoptosis, with IC50 values indicating potent activity.

Comparison with Similar Compounds

Key Properties :

  • Pharmacological Activities: Exhibits antimicrobial, antifungal, anti-inflammatory, and anticancer properties, primarily attributed to the triazole ring’s ability to inhibit enzymes like cytochrome P450 or fungal lanosterol 14α-demethylase .
  • Chemical Reactivity: The carboxylic acid group participates in esterification/amidation, while the triazole ring facilitates nucleophilic substitutions. The methylamino group enables alkylation or acylation reactions, enhancing synthetic versatility .

Comparison with Similar Compounds

The compound’s uniqueness lies in its trifunctional structure. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogues with Modified Substituents

Functional Group Modifications

Table 2: Impact of Functional Group Changes

Compound Name Functional Group Key Differences Pharmacokinetic Impact
2-Cyclopropyl-2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide Amide instead of carboxylic acid Increased lipophilicity and membrane permeability Prolonged half-life due to resistance to esterase cleavage
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate Ester instead of acid; isopropylamino group Esterification enhances oral bioavailability Rapid hydrolysis to active acid form in vivo, limiting sustained action

Simplified Derivatives with Reduced Complexity

Table 3: Activity of Simplified Structural Analogues

Compound Name Structural Simplifications Biological Activity
2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid Lacks cyclopropyl and methylamino groups Moderate antimicrobial activity but no anticancer effects
5-Methyltriazole Only triazole ring Baseline antifungal activity; no synergistic effects from cyclopropyl or amino groups

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